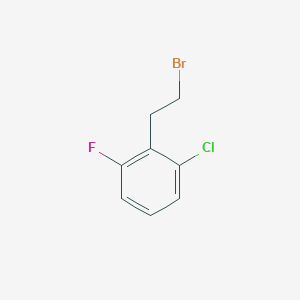

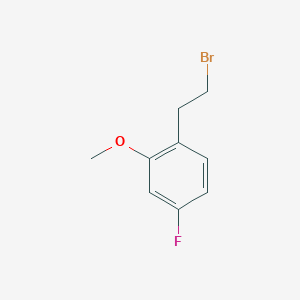

2-(2-Bromoethyl)-1-chloro-3-fluorobenzene

Overview

Description

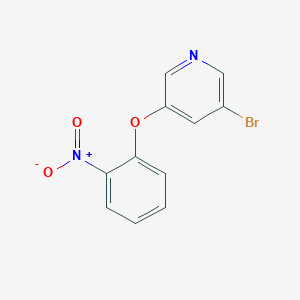

The compound “2-(2-Bromoethyl)-1-chloro-3-fluorobenzene” is a halogenated compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, and it has bromine, chlorine, and fluorine atoms attached to it. The presence of these halogens and their positions can significantly influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the halogen atoms around the benzene ring and the ethyl group. The halogens are likely to influence the electron distribution and thus the reactivity of the compound .Chemical Reactions Analysis

As a halogenated compound, “this compound” would be expected to undergo reactions typical of halogenated organic compounds. These could include substitution reactions, where one halogen is replaced by another, or by a different functional group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence and position of the halogen atoms. Factors such as polarity, boiling point, melting point, and solubility could be affected .Scientific Research Applications

Halocarbons as Hydrogen Bond Acceptors

A study by Robertson et al. (2018) investigated the role of halocarbons, including haloethylbenzenes, as hydrogen bond acceptors. The research utilized spectroscopic techniques to examine the electronic spectra and hydrate clusters of these compounds, highlighting their potential as weak hydrogen bond acceptors when compared to π systems. This study opens avenues for understanding the interaction dynamics of halocarbons with hydrogen bonds, which could be significant in designing new molecular systems for various applications (Robertson et al., 2018).

Vibrational Spectra of Halobenzene Cations

Kwon et al. (2002) performed a study on the vibrational spectra of halobenzene cations, including chloro- and bromobenzene, by using mass-analyzed threshold ionization spectrometry. This research provides valuable insights into the electronic states and ionization energies of these compounds, contributing to the fundamental understanding of their electronic structure and behavior under ionizing conditions (Kwon et al., 2002).

Organometallic Chemistry Using Partially Fluorinated Benzenes

Pike et al. (2017) explored the use of fluorobenzenes as solvents in organometallic chemistry and transition-metal-based catalysis. Their study discusses the impact of fluorine substituents on the electronic properties of benzenes, which influences their binding strength to metal centers. This work highlights the potential of fluorinated benzenes in catalysis and as intermediates in organic synthesis, providing a pathway for the development of new catalytic processes and synthetic strategies (Pike et al., 2017).

Emission Spectra and Photodissociation

Various studies have examined the emission spectra and photodissociation channels of halobenzenes, including work by Ogawa et al. (1973) and Liu et al. (2004). These studies contribute to the understanding of the excited state dynamics and photoreactivity of halobenzene derivatives, which is crucial for applications in photochemistry and the design of light-responsive materials (Ogawa et al., 1973); (Liu et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

The study of halogenated compounds is an active area of research, particularly in the development of pharmaceuticals and agrochemicals. The specific compound “2-(2-Bromoethyl)-1-chloro-3-fluorobenzene” could potentially be of interest in these areas, depending on its reactivity and other properties .

Properties

IUPAC Name |

2-(2-bromoethyl)-1-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLXEUYWJITHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)

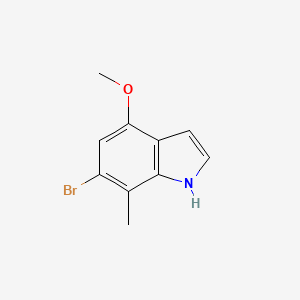

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)